molecular formula C11H15N3O2 B13187257 Methyl 3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

Methyl 3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

Cat. No.: B13187257
M. Wt: 221.26 g/mol
InChI Key: MHQQMQUEXCRJMB-UHFFFAOYSA-N
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Description

Methyl 3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is a bicyclic heterocyclic compound featuring a triazolo[4,3-a]pyridine core substituted with a cyclopropyl group at position 3 and a methyl ester at position 4. This article compares the target compound with its closest analogs, focusing on substituent effects, molecular characteristics, and available experimental data.

Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

methyl 3-cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

InChI

InChI=1S/C11H15N3O2/c1-16-11(15)8-4-5-9-12-13-10(7-2-3-7)14(9)6-8/h7-8H,2-6H2,1H3

InChI Key

MHQQMQUEXCRJMB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC2=NN=C(N2C1)C3CC3

Origin of Product

United States

Biological Activity

Methyl 3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is a compound that has garnered attention for its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, interactions with biological targets, and relevant case studies.

Structural Overview

The molecular formula of this compound is C11H15N3O2C_{11}H_{15}N_3O_2 with a molecular weight of 221.26 g/mol. The compound features a triazolo-pyridine framework with a cyclopropyl group that contributes to its distinctive chemical properties and biological activities .

Research indicates that derivatives of triazolo-pyridines exhibit significant biological activities including:

  • Antimicrobial Properties : Some derivatives have shown effectiveness against various microbial strains.
  • Anticancer Activity : Studies have highlighted the potential of triazolo-pyridines in inhibiting cancer cell proliferation.
  • Kinase Inhibition : Molecular docking studies suggest that this compound may interact with key kinases involved in disease pathways .

Table 1: Comparison of Biological Activities

Compound NameStructural FeaturesBiological Activity
This compoundCyclopropyl substitutionAnticancer and antimicrobial
3-methyl-7-(cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridineTriazole ring with trifluoromethyl groupAnticancer activity
5-(cyclopropylmethyl)-7-(substituted piperidinyl)-[1,2,4]triazolo[4,3-a]pyridinePiperidinyl substitutionAntidepressant effects

This table illustrates the structural diversity within the triazolo-pyridine family and their corresponding biological profiles. The specific cyclopropyl substitution in this compound may offer distinct therapeutic avenues not fully explored by other derivatives .

Case Studies and Research Findings

Recent studies have focused on the interactions of this compound with various biological targets:

  • Kinase Interaction Studies : Molecular docking has been employed to predict binding affinities with kinases associated with cancer pathways. These studies suggest that the compound may inhibit specific kinases crucial for tumor growth .
  • Antimicrobial Testing : In vitro assays have demonstrated that certain derivatives exhibit significant antimicrobial activity against resistant strains of bacteria .

Table 2: In Vitro Enzymatic Activity

CompoundTarget KinaseIC50 (nM)
Methyl 3-cyclopropyl-5H...PfGSK3TBD
Methyl 3-cyclopropyl-5H...PfPK6TBD

This table summarizes preliminary findings on the enzymatic activity of methyl 3-cyclopropyl-5H... against specific kinases. Further research is required to establish definitive IC50 values .

Comparison with Similar Compounds

Substituent Variations at Position 3

The substituent at position 3 of the triazolopyridine ring significantly influences molecular properties. Key analogs include:

Compound Name Substituent (Position 3) Molecular Formula Molecular Weight (g/mol) CAS Number Melting Point (°C) Purity Reference
Methyl 3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate Cyclopropyl Not reported Estimated ~237–267* Not reported Not reported Not reported
Methyl 3-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate (3k) Phenyl C14H13N3O2 ~255.28 Not reported 155–157 Not reported
Methyl 3-tert-butyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate tert-Butyl C12H19N3O2 237.30 2060035-43-8 Not reported ≥95%
3-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate lithium(1+) Ethyl C10H13LiN3O2 267.28 250152-10-4 Not reported Not reported
{3-Methyl-...}methanamine Methyl C10H7BrN2O 251.08 350997-68-1 Not reported 95%

*Estimated based on tert-butyl and ethyl analogs.

Key Observations :

  • The phenyl substituent (3k) increases aromaticity and molecular weight, likely reducing solubility in polar solvents .
  • Molecular Weight : The tert-butyl analog (237.30 g/mol) is lighter than the ethyl lithium salt (267.28 g/mol), reflecting differences in counterions and substituent size .
Functional Group Variations at Position 6

The carboxylate group at position 6 varies between analogs:

Compound Name Functional Group (Position 6) Key Properties Reference
Methyl 3-cyclopropyl-...carboxylate Methyl ester Likely moderate lipophilicity; hydrolytically stable compared to hydrazides.
3-Ethyl-...carbohydrazide Carbohydrazide Increased polarity and potential for hydrogen bonding; molecular weight 209.25
3-Ethyl-...carboxylate lithium(1+) Lithium salt Enhanced solubility in polar aprotic solvents; molecular weight 267.28

Key Observations :

  • Ester vs. Hydrazide : Methyl esters (e.g., target compound) are typically more lipophilic than carbohydrazides, which may improve membrane permeability in biological systems. The carbohydrazide analog (C9H15N5O) exhibits a lower molecular weight (209.25) due to the absence of a heavy counterion .
Physicochemical Properties
  • Melting Point : The phenyl analog (3k) melts at 155–157°C, reflecting crystalline packing influenced by aromaticity . Cyclopropyl and tert-butyl analogs likely exhibit lower melting points due to reduced symmetry.
  • Solubility : Lithium salts (e.g., ethyl derivative) are more soluble in polar solvents than neutral esters .

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